4-Bromo-2-chlorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related bromo-chloro compounds involves various strategies, such as palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives , and the synthesis of 4-bromomethyl-2-chlorooxazole . These methods demonstrate the feasibility of selectively introducing bromo and chloro substituents onto aromatic rings, which could be applicable to the synthesis of 4-Bromo-2-chlorobenzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques could similarly be used to determine the molecular structure of 4-Bromo-2-chlorobenzamide, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Compounds with bromo and chloro substituents on aromatic rings are known to participate in various chemical reactions. For instance, the selective bromination of 4-chloro-1-indanone and subsequent reactions to form different derivatives has been reported . Similarly, 4-Bromo-2-chlorobenzamide could undergo further functionalization through reactions at the bromo or chloro sites, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloro aromatic compounds have been characterized, including their electronic and non-linear optical (NLO) properties , as well as their physical constants such as density, refractive index, boiling point, and melting point . These properties are crucial for understanding the behavior of these compounds in different environments and can be predictive of the properties of 4-Bromo-2-chlorobenzamide.
Scientific Research Applications
Synthesis of N-Piperidine Benzamides CCR5 Antagonists :
- 4-Bromo-2-chlorobenzamide has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit bioactivity and are characterized by various spectroscopic methods (Cheng De-ju, 2015).
Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives :
- This research involves the synthesis of N-allyl-3-chloro-N-(piperidin-4-yl)benzamide from 4-bromo-2-chlorobenzamide, leading to the creation of a CCR5 antagonist. The products' structures are determined using NMR and mass spectrometry (Cheng De-ju, 2014).
Hofmann Rearrangement Study :
- The Hofmann rearrangement of
Study on Hydrolysis of Benzamide Derivatives :
- Research involving 2-chlorobenzamide, a related compound to 4-Bromo-2-chlorobenzamide, focuses on its environmental stability and hydrolysis under different conditions. This study is important for understanding the environmental behavior of such compounds (Z. Qingxiang et al., 2000).
Photodegradation Studies :
- Studies involving the photodegradation of moclobemide, which degrades into 4-chlorobenzamide (structurally similar to 4-Bromo-2-chlorobenzamide), have provided insights into the degradation pathways and products of such compounds under specific conditions (R. Skibiński, Ł. Komsta, 2012).
Environmental Impact of Bromide and Chlorobenzamide Compounds :
- Research on the environmental impact of bromide ions and haloacetic acids, which are related to the chemistry of 4-Bromo-2-chlorobenzamide, indicates the influence of bromide on disinfection by-product formation and speciation in chlorinated water (Yang Pan, Xiangru Zhang, 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWVGHYCXGUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619827 | |
Record name | 4-Bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorobenzamide | |
CAS RN |
426265-73-8 | |
Record name | 4-Bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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